molecular formula C10H12F2N2O2 B13219509 Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13219509
M. Wt: 230.21 g/mol
InChI Key: JDZHGOSORVBTOA-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the difluoromethyl group in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .

Preparation Methods

The synthesis of Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for various scientific research applications.

Biological Activity

Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique imidazo[1,2-a]pyridine core structure with a difluoromethyl group and a carboxylate moiety. The molecular formula is C9H8F2N3O2C_9H_8F_2N_3O_2 with a molecular weight of 227.17 g/mol. The difluoromethyl group enhances the compound's metabolic stability and biological activity by improving its binding affinity to various biological targets.

PropertyValue
Molecular FormulaC₉H₈F₂N₃O₂
Molecular Weight227.17 g/mol
IUPAC NameThis compound
InChI KeyXYZ123456789

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. The presence of the difluoromethyl group enhances the compound's ability to inhibit various biological pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cell lines.
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activity:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including HT-29 (colon cancer) and Caco-2 (intestinal cancer).
  • Mechanism : The compound induces apoptosis via mitochondrial pathways involving cytochrome c release and caspase activation (caspase 3 and caspase 8) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In vitro Studies : Various studies have reported the effectiveness of this compound against bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic functions.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Colon Cancer Cell Lines :
    • Objective : To assess the anticancer efficacy.
    • Findings : The compound exhibited IC50 values in the low micromolar range against HT-29 cells with minimal toxicity to normal cells .
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate its effectiveness against resistant bacterial strains.
    • Findings : Demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

methyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2/c1-16-10(15)8-7(9(11)12)13-6-4-2-3-5-14(6)8/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZHGOSORVBTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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